2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
Description
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting properties worth exploring in various scientific fields.
Properties
IUPAC Name |
2-(phenylcarbamoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c20-30(27,28)15-8-6-13(7-9-15)10-11-21-17(25)16-12-29-19(23-16)24-18(26)22-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMVTGOXCQERJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the phenylureido group: This step involves the reaction of an amine with an isocyanate to form the urea linkage.
Attachment of the sulfamoylphenethyl group: This can be done through nucleophilic substitution reactions, where a sulfonamide reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride could be used to reduce certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Carbonic Anhydrase Inhibition
One of the primary applications of this compound is as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms such as hCA IX and hCA XII. These isoforms are often overexpressed in hypoxic tumors, making them critical targets for cancer therapy. The compound's structure allows it to fit into the active site of carbonic anhydrases effectively, enhancing its inhibitory potential.
Table 1: Inhibition Potency of Carbonic Anhydrase Isoforms
Anticancer Activity
The compound has shown promising results in preclinical studies targeting various cancers, including breast and pancreatic cancers. Its ability to selectively inhibit carbonic anhydrase isoforms that are predominantly expressed in tumors suggests a potential for reducing tumor growth and improving therapeutic outcomes.
Case Study: Breast Cancer Model
In a study involving a breast cancer model, the compound was administered to assess its efficacy in inhibiting tumor growth. Results indicated a significant reduction in tumor size compared to control groups, attributed to the inhibition of hCA IX, which plays a role in regulating extracellular pH in tumors .
Anti-HIV Activity
Recent studies have explored the potential of thiazole derivatives, including this compound, as inhibitors of HIV-1 integrase. The mechanism involves blocking the integrase enzyme, which is crucial for viral replication.
Table 2: Anti-HIV Activity of Thiazole Derivatives
| Compound Name | Target Enzyme | Mechanism of Action | Reference |
|---|---|---|---|
| 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | HIV-1 Integrase | Enzyme inhibition |
Structural Studies
Structural analysis using X-ray crystallography has provided insights into how this compound interacts with its biological targets at the molecular level. These studies reveal that modifications in the sulfonamide group can significantly affect the binding affinity and selectivity towards specific carbonic anhydrase isoforms.
Case Study: X-ray Crystallography Findings
X-ray crystallography revealed that the flexibility of the ureido group enhances interaction with amino acid residues in the active site of carbonic anhydrases, thereby increasing inhibitory potency .
Mechanism of Action
The mechanism of action of 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with a thiazole ring structure, known for their diverse biological activities.
Phenylurea derivatives: Compounds containing a phenylurea moiety, often used in medicinal chemistry.
Sulfonamide derivatives: Known for their antibacterial properties and use in drug development.
Uniqueness
2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways relevant in cancer and fungal diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide can be represented as follows:
- Molecular Formula : C17H18N4O3S2
- Molecular Weight : 398.48 g/mol
This compound features a thiazole ring, a phenylureido group, and a sulfamoyl moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of carbonic anhydrase (CA), particularly isoforms associated with tumor progression, such as hCA IX and XII. These isoforms are overexpressed in various cancers and are involved in pH regulation within the tumor microenvironment, facilitating tumor growth and metastasis .
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell growth. In vitro studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial pathways, similar to mechanisms observed with Bcl-2 inhibitors .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | MCF-7 (Breast Cancer) | <10 | Induction of apoptosis via mitochondrial pathway |
| SLC-0111 (similar structure) | Pancreatic Cancer | <5 | Selective inhibition of hCA IX |
Antifungal Activity
In addition to its anticancer properties, this compound may exhibit antifungal activity. Similar thiazole derivatives have been shown to inhibit ergosterol synthesis in fungi by targeting the CYP51 enzyme, which is crucial for fungal membrane integrity .
Table 2: Antifungal Activity Data
| Compound | Fungal Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide | Candida albicans | 1.23 | Inhibition of ergosterol synthesis |
| Fluconazole (reference) | Candida albicans | 0.5 | Inhibition of CYP51 |
Case Studies
A study conducted on the efficacy of various thiazole derivatives revealed that compounds similar to 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide showed significant cytotoxicity against different cancer cell lines. For instance, compounds with a thiazole core demonstrated IC50 values below 10 μM against MCF-7 cells, indicating strong potential for further development as anticancer agents .
Q & A
Q. What are the standard synthetic routes for 2-(3-phenylureido)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazole core followed by sequential functionalization. Key steps include:
- Thiazole ring construction : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
- Ureido linkage introduction : Reaction of an isocyanate intermediate with an amine-containing precursor under anhydrous conditions .
- Sulfonamide coupling : Using carbodiimide coupling agents (e.g., DCC or EDC) with HOBt as an activator to conjugate the sulfamoylphenethyl group to the thiazole-carboxamide backbone .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling solvent polarity (e.g., DMF or dichloromethane) and temperature .
Q. Which analytical techniques are essential for characterizing this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional group integration (e.g., sulfonamide protons at δ 7.5–8.0 ppm, thiazole protons at δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 columns) and monitor reaction progress .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yield and purity?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst selection : Use of CuI or Pd/C for coupling reactions to reduce side products .
- Temperature control : Low temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., urea formation) .
- Real-time monitoring : Employ HPLC or TLC to track intermediates and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in reported biological activities across studies?
To address discrepancies:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to clarify selectivity .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward proposed targets (e.g., kinases or inflammatory mediators) .
- Structural analogs comparison : Perform SAR studies by modifying the phenylureido or sulfamoyl groups to isolate pharmacophoric contributions .
- Meta-analysis : Cross-reference datasets from orthogonal assays (e.g., SPR binding vs. cellular viability) to reconcile mechanistic hypotheses .
Q. How to design experiments to elucidate the mechanism of action involving biological targets?
Approaches include:
- Molecular docking simulations : Predict binding modes to enzymes (e.g., COX-2 or HDACs) using software like AutoDock or Schrödinger .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins upon compound binding .
- Transcriptomic/proteomic profiling : Identify downstream pathways (e.g., apoptosis or NF-κB) via RNA-seq or LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on thermal stability and decomposition?
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures across studies; discrepancies may arise from heating rates (e.g., 10°C/min vs. 5°C/min) or sample purity .
- Differential Scanning Calorimetry (DSC) : Validate polymorphic forms or hydrate/solvate formation, which alter stability profiles .
- Controlled atmosphere testing : Ensure inert conditions (N₂ vs. air) to exclude oxidative degradation effects .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., humidity, stirring speed) to mitigate batch-to-batch variability .
- Data transparency : Share raw NMR/HPLC files in supplementary materials for peer validation .
- Benchmarking : Compare results with structurally related thiazole derivatives (e.g., chlorophenyl or methoxy analogs) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
